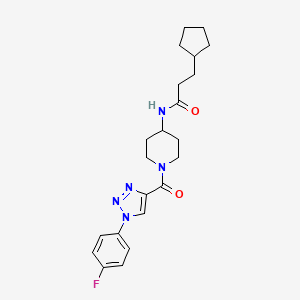
3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is an intriguing chemical compound with broad scientific research applications. Its unique structure integrates a cyclopentyl group, a fluorophenyl moiety, a 1,2,3-triazole ring, and a piperidinyl core, lending it distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide, a multi-step process is typically employed. The synthesis begins with the construction of the 1-(4-fluorophenyl)-1H-1,2,3-triazole framework through azide-alkyne cycloaddition, commonly known as the Huisgen reaction. This intermediate is then coupled with a piperidinyl compound via amidation to obtain the piperidin-4-yl-propanamide structure.
Industrial Production Methods: For large-scale production, an optimized route involves:
Azide-alkyne cycloaddition under Cu(I) catalysis.
Intermediate purification via chromatography.
Amidation reaction under controlled temperature and pH conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation at the cyclopentyl ring, potentially yielding hydroxylated derivatives.
Reduction: The triazole ring remains inert to reduction, but the carbonyl group can be reduced to hydroxyl.
Substitution: The fluorophenyl ring is a site for electrophilic aromatic substitution, especially under catalytic conditions.
Common Reagents and Conditions:
Oxidation: Utilize oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.
Reduction: Employ reducing agents like NaBH₄ or LiAlH₄.
Substitution: Conduct in the presence of catalysts such as AlCl₃ or FeCl₃ for electrophilic substitution.
Major Products:
Hydroxylated cyclopentyl derivatives
Reduced amides forming secondary amines
Substituted phenyl derivatives, varying by the electrophile used.
Scientific Research Applications
Chemistry: The compound serves as a molecular scaffold in developing novel synthetic analogs for further studies.
Medicine: The compound's structure suggests possible applications in designing new pharmaceuticals targeting specific protein interactions.
Industry: It is utilized in material sciences, especially in developing polymers with specific functional properties.
Mechanism of Action
The mechanism of action involves interactions with biological macromolecules:
Molecular Targets: Specific proteins or enzymes, potentially influencing cellular pathways.
Pathways Involved: The compound's effects may modulate signaling pathways through receptor binding or enzyme inhibition.
Comparison with Similar Compounds
3-cyclopentyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide: Lacks the fluorine atom on the phenyl ring, which might influence its binding affinity and biological activity.
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide: Substitution of fluorine with chlorine alters its chemical reactivity and interaction with biological targets.
Uniqueness: 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide stands out due to the presence of the fluorophenyl group, which can significantly impact its electronic properties, reactivity, and potential therapeutic benefits.
There's quite a breadth to this compound, from synthesis to applications, underlining its significance in scientific research
Properties
IUPAC Name |
3-cyclopentyl-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-13-11-18(12-14-27)24-21(29)10-5-16-3-1-2-4-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYFWOXHQCQYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
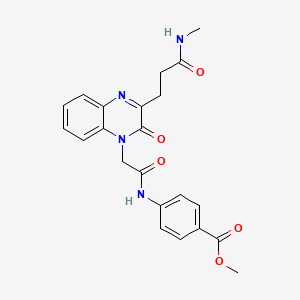
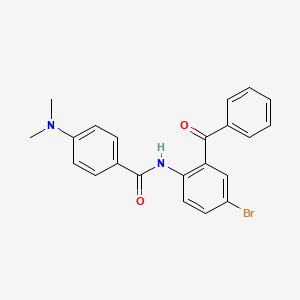
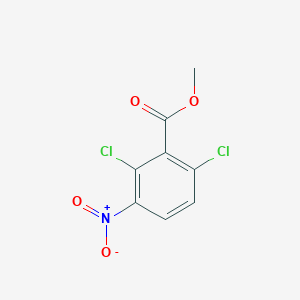
![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)
![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)
![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)
![[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine](/img/structure/B2412928.png)
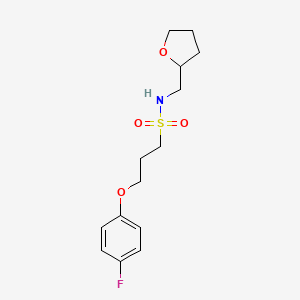
![2-Oxabicyclo[2.2.1]heptan-6-one](/img/structure/B2412932.png)
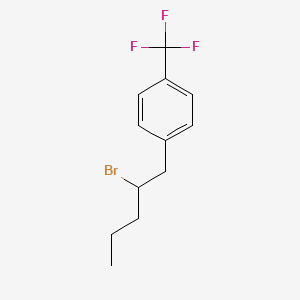
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)
![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

